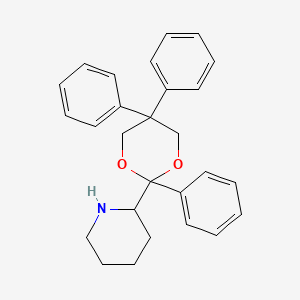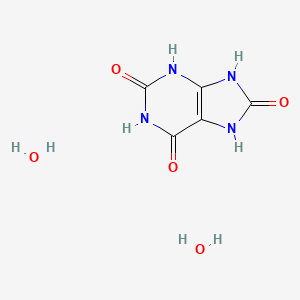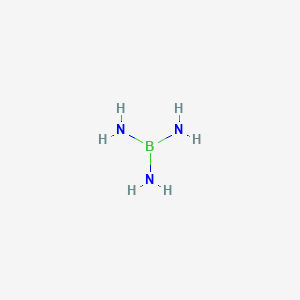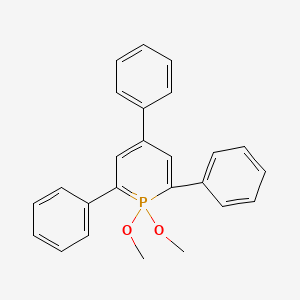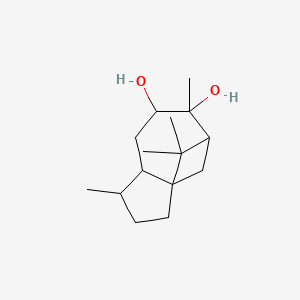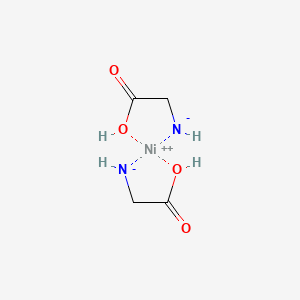![molecular formula C14H14N2O B14717465 5-Methyl-6-[2-(2-methylphenyl)hydrazinylidene]cyclohexa-2,4-dien-1-one CAS No. 13302-63-1](/img/structure/B14717465.png)
5-Methyl-6-[2-(2-methylphenyl)hydrazinylidene]cyclohexa-2,4-dien-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Methyl-6-[2-(2-methylphenyl)hydrazinylidene]cyclohexa-2,4-dien-1-one is a chemical compound known for its unique structure and potential applications in various fields. This compound features a hydrazinylidene group attached to a cyclohexa-2,4-dien-1-one ring, with additional methyl and phenyl groups that contribute to its distinct chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methyl-6-[2-(2-methylphenyl)hydrazinylidene]cyclohexa-2,4-dien-1-one typically involves the reaction of 2-methylphenylhydrazine with a suitable cyclohexa-2,4-dien-1-one derivative. The reaction conditions often include the use of solvents such as ethanol or methanol, and may require heating to facilitate the formation of the desired product. The reaction is usually carried out under reflux conditions to ensure complete conversion of the starting materials.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
5-Methyl-6-[2-(2-methylphenyl)hydrazinylidene]cyclohexa-2,4-dien-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of hydrazine derivatives or other reduced forms.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) are employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce hydrazine derivatives. Substitution reactions result in the formation of new compounds with different functional groups.
Applications De Recherche Scientifique
5-Methyl-6-[2-(2-methylphenyl)hydrazinylidene]cyclohexa-2,4-dien-1-one has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: It may be studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Research into its pharmacological effects could lead to the development of new therapeutic agents.
Industry: The compound’s unique chemical properties make it useful in the development of new materials or as an intermediate in industrial processes.
Mécanisme D'action
The mechanism of action of 5-Methyl-6-[2-(2-methylphenyl)hydrazinylidene]cyclohexa-2,4-dien-1-one involves its interaction with specific molecular targets and pathways. The hydrazinylidene group can form bonds with various biomolecules, potentially inhibiting or modifying their functions. The compound’s effects are mediated through its ability to interact with enzymes, receptors, or other cellular components, leading to changes in cellular processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 5-Methyl-6-[2-(2-chlorophenyl)hydrazinylidene]cyclohexa-2,4-dien-1-one
- 5-Methyl-6-[2-(2-nitrophenyl)hydrazinylidene]cyclohexa-2,4-dien-1-one
- 5-Methyl-6-[2-(2-methoxyphenyl)hydrazinylidene]cyclohexa-2,4-dien-1-one
Uniqueness
5-Methyl-6-[2-(2-methylphenyl)hydrazinylidene]cyclohexa-2,4-dien-1-one is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties
Propriétés
Numéro CAS |
13302-63-1 |
|---|---|
Formule moléculaire |
C14H14N2O |
Poids moléculaire |
226.27 g/mol |
Nom IUPAC |
3-methyl-2-[(2-methylphenyl)diazenyl]phenol |
InChI |
InChI=1S/C14H14N2O/c1-10-6-3-4-8-12(10)15-16-14-11(2)7-5-9-13(14)17/h3-9,17H,1-2H3 |
Clé InChI |
UNHSQCQWOZSUDZ-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C(=CC=C1)O)N=NC2=CC=CC=C2C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


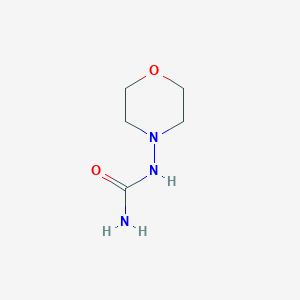
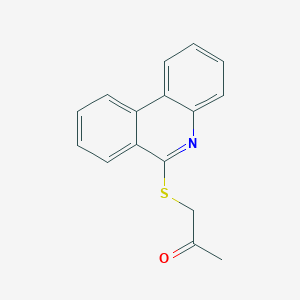
![3-[2-(3,4-Dimethoxyphenyl)ethyl]pyridine](/img/structure/B14717399.png)

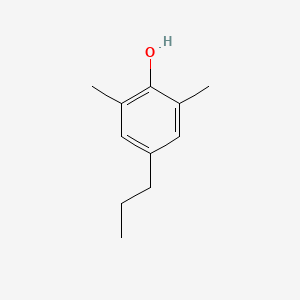
![2-[(4-hydroxy-3-methoxyphenyl)methylidene]-7-methyl-5-(5-methylfuran-2-yl)-N-(2-methylphenyl)-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B14717415.png)


